Dimethyl secologanoside; Secologanoside dimethyl ester
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Overview
Description
Secoxyloganin methyl ester is a secoiridoid glycoside that has been isolated from several plant species, including Lonicera japonica and Olea europaea . It exhibits diverse biological activities, such as antioxidant and anti-allergic properties . The compound is characterized by its unique structure, which includes a β-D-glucoside moiety and a methoxycarbonyl group .
Preparation Methods
Secoxyloganin methyl ester can be synthesized through various routes. One common method involves the biosynthesis pathway in plants, where it is derived from 7-deoxyloganic acid . The synthetic route includes hydroxylation, methylation, and glycosylation steps catalyzed by specific enzymes such as 7-deoxy-loganic acid 7-epi-hydroxylase, oleoside methyl ester synthase, and secoxyloganin synthase . Industrial production methods often involve the extraction and purification of the compound from plant sources, followed by chemical modifications to obtain the desired ester form .
Chemical Reactions Analysis
Secoxyloganin methyl ester undergoes various chemical reactions, including:
Substitution: The ester group in secoxyloganin methyl ester can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like ethanol and dimethyl sulfoxide, along with catalysts such as acids or bases . Major products formed from these reactions include various glycoside derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
Secoxyloganin methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of secoxyloganin methyl ester involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . The compound also exhibits anti-allergic effects by modulating immune responses and reducing inflammation . Specific enzymes and receptors involved in these pathways include antioxidant enzymes and immune cell receptors .
Comparison with Similar Compounds
Secoxyloganin methyl ester can be compared with other secoiridoid glycosides such as loganin, loganic acid, and secologanin . These compounds share similar structural features, including the presence of a glycoside moiety and a pyran ring . secoxyloganin methyl ester is unique due to its methoxycarbonyl group, which imparts distinct biological activities and chemical reactivity . The presence of this ester group differentiates it from other secoiridoids and contributes to its specific applications in research and industry .
Similar compounds include:
- Loganin
- Loganic acid
- Secologanin
- Oleoside-11-methyl ester
Properties
IUPAC Name |
methyl 3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCHHOVJEMEKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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